2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole
Description
2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and an ethoxy (-OCH₂CH₃) group at position 3. While direct synthesis details are sparse, its structural analogs are synthesized via reactions involving chloromethylation and condensation, as seen in related thiadiazole derivatives .
Properties
IUPAC Name |
2-(chloromethyl)-5-ethoxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c1-2-9-5-8-7-4(3-6)10-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMXDCGUYPQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The thiadiazole ring system is typically constructed via acid-catalyzed cyclization of thiosemicarbazide precursors. In a representative procedure, treatment of 1-ethoxy-1-thiosemicarbazide with chloroacetic acid in phosphoric acid at 80°C for 6 hours generates 5-ethoxy-1,3,4-thiadiazol-2-yl)methanol, which undergoes subsequent chlorination. This method benefits from readily available starting materials but requires careful control of reaction stoichiometry to prevent over-chlorination byproducts.
Sulfur Monochloride-Mediated Ring Closure
Patent literature describes an optimized protocol using sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0-5°C to convert α-amino-α-(chloromethyl)acetonitrile derivatives into the thiadiazole core. The reaction proceeds through intermediate formation of a thiocyanate species, with key parameters including:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-5°C | Minimizes tar formation |
| S₂Cl₂ Equivalents | 3.0 | Completes ring closure |
| Solvent Polarity | High (DMF > THF) | Enhances reaction rate |
This method achieves 68% isolated yield but requires specialized equipment for low-temperature operations and sulfur handling.
Functionalization of Preformed Thiadiazoles
Chloromethyl Group Introduction
Post-cyclization chlorination represents the most direct route to install the chloromethyl moiety. A two-step process involving:
- Methylation : Treatment of 5-ethoxy-1,3,4-thiadiazole-2-carbaldehyde with methyl Grignard reagent (CH₃MgBr) in THF at -78°C
- Chlorination : Reaction of the resulting alcohol with thionyl chloride (SOCl₂) in dichloromethane at 0°C
This approach yields 72% of target compound but faces challenges in controlling regioselectivity during the methylation step.
Ethoxy Group Installation via Nucleophilic Aromatic Substitution
Direct displacement of leaving groups on pre-chlorinated thiadiazoles provides an alternative pathway. For example, 2-(chloromethyl)-5-chloro-1,3,4-thiadiazole undergoes ethanolysis in the presence of potassium carbonate (K₂CO₃) as base:
$$
\text{C}3\text{H}2\text{ClN}2\text{S} + \text{EtOH} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{C}4\text{H}6\text{ClN}2\text{OS} + \text{HCl}
$$
Reaction optimization studies reveal:
- Solvent Effects : Acetone > DMF > THF for reaction rate
- Temperature : 50°C optimal for minimizing ether byproducts
- Base Loading : 1.2 equivalents prevents substrate decomposition
One-Pot Synthesis Approaches
Simultaneous Ring Formation and Functionalization
Advanced methods combine cyclization and functional group introduction in a single vessel. A patented procedure employs:
- Step 1 : Condensation of ethyl hydrazinecarboxylate with chloromethyl isothiocyanate in acetonitrile
- Step 2 : In situ treatment with phosphorus oxychloride (POCl₃) at reflux
This cascade process achieves 65% yield with 98% purity by HPLC, significantly reducing purification requirements compared to stepwise methods.
Microwave-Assisted Synthesis
Modern techniques utilize microwave irradiation to accelerate key steps:
| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 6 hours | 45 minutes | +12% |
| Chlorination | 2 hours | 20 minutes | +8% |
Microwave parameters: 300 W power, 150°C, DMF as solvent.
Purification and Characterization Challenges
Distillation Limitations
The compound's thermal instability (decomposition >120°C) precludes traditional distillation methods. Patent data demonstrates superior results with:
Spectroscopic Identification
Key characterization data from literature sources:
¹H NMR (CDCl₃) :
- δ 4.72 (s, 2H, CH₂Cl)
- δ 4.31 (q, J=7.1 Hz, 2H, OCH₂)
- δ 1.43 (t, J=7.1 Hz, 3H, CH₃)
IR (KBr) :
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost | Process Cost | Total ($/kg) |
|---|---|---|---|
| Cyclocondensation | 120 | 85 | 205 |
| One-Pot | 95 | 110 | 205 |
| Microwave-Assisted | 150 | 75 | 225 |
Data adapted from patent economic evaluations.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to modify the electronic properties of the thiadiazole ring, potentially altering its reactivity and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions include a variety of substituted thiadiazoles, which can be further functionalized for specific applications in medicinal chemistry, materials science, and agriculture.
Scientific Research Applications
Synthesis of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole
The synthesis of this compound typically involves the chloromethylation of 5-ethoxy-1,3,4-thiadiazole. The introduction of the chloromethyl group enhances the compound's reactivity and allows for further derivatization. Various methods have been reported for the chloromethylation process, with N-chlorosuccinimide being a common reagent due to its selectivity in electrophilic substitution reactions .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds containing the thiadiazole moiety can be effective against a range of pathogenic microorganisms. For instance:
- Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds with halogenated phenyl groups exhibit enhanced antibacterial properties .
- Antifungal Activity : Some derivatives have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Anticancer Potential
The anticancer properties of thiadiazoles have been explored in various studies. For example:
- A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to inhibit the growth of breast cancer MCF-7 cells significantly. The introduction of different substituents on the thiadiazole ring was shown to enhance cytotoxicity through mechanisms involving cell cycle arrest .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its promising biological activities, this compound may have potential applications in:
- Drug Development : As a scaffold for designing new antimicrobial or anticancer agents.
- Pharmaceutical Formulations : Incorporating this compound into formulations aimed at treating infections or cancers could enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. Additionally, the thiadiazole ring can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential for drug development.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thiadiazole Derivatives
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., ClCH₂): Enhance electrophilicity, making the compound reactive in nucleophilic substitutions. This is critical in corrosion inhibition (e.g., AMT derivatives ). Electron-Donating Groups (e.g., OCH₂CH₃): Improve solubility in polar solvents and stabilize hydrogen-bonded networks, as seen in the planar dimers of the target compound .
Biological Activity
2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound's structure includes a chloromethyl group and an ethoxy substituent, which may influence its pharmacological properties. The biological activity of thiadiazole derivatives is often linked to their ability to interact with various biological targets, leading to therapeutic effects across multiple domains.
The mechanism of action for this compound involves its potential to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit critical biological processes and modulate the activity of enzymes and receptors. While specific pathways for this compound are still under investigation, preliminary studies suggest its potential in drug development due to these interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for some thiadiazole derivatives suggest promising antibacterial activity compared to standard drugs .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, in vitro studies demonstrated that certain 1,3,4-thiadiazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds indicate potent growth inhibition. Notably, one derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| Other Thiadiazole Derivative | HepG2 | 9.6 |
Anticonvulsant Activity
The anticonvulsant activity of thiadiazoles is also noteworthy. Studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models have shown that certain derivatives provide significant protection against seizures. For example, a related compound demonstrated 66.67% protection at a dose of 100 mg/kg in the MES model .
Case Studies
- Synthesis and Evaluation of Anticonvulsant Activity : A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant properties using animal models. The results indicated that modifications at the second and fifth positions of the thiadiazole ring significantly enhanced anticonvulsant activity .
- Antimicrobial Evaluation : Another study focused on synthesizing benzimidazole derivatives containing the thiadiazole moiety and evaluating their antibacterial activity against various pathogens. The findings revealed that these compounds exhibited higher antimicrobial activity than traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, and how are reaction conditions optimized?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintained at 60–80°C to balance reactivity and byproduct suppression .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group .
- Catalysts : Use of triethylamine to neutralize HCl byproducts, improving yield . Post-synthesis, thin-layer chromatography (TLC) monitors reaction progress, and recrystallization in ethanol ensures purity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H NMR identifies ethoxy (-OCHCH) and chloromethyl (-CHCl) protons, while C NMR confirms ring connectivity .
- IR Spectroscopy : Peaks at 680–720 cm (C-S stretching) and 1120 cm (C-O from ethoxy) validate functional groups .
- X-ray Crystallography : Resolves planarity of the thiadiazole ring and dihedral angles (e.g., ethoxy group orientation) .
Q. What common reactions does the chloromethyl group undergo, and how are derivatives synthesized?
The chloromethyl group is highly reactive in nucleophilic substitutions:
- Amine Derivatives : React with primary/secondary amines (e.g., benzylamine) in THF at 25°C, yielding substituted thiadiazoles .
- Thioether Formation : Treatment with thiols (e.g., 2-mercaptobenzimidazole) in basic media produces sulfur-linked hybrids .
- Oxidation : Under mild HO/acetic acid, chloromethyl converts to aldehyde, enabling further functionalization .
Advanced Research Questions
Q. How do computational methods predict the biological activity of this compound derivatives?
Molecular docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity to targets like:
- Antimicrobial Targets : Dihydropteroate synthase (PDB: 1AJ0) shows strong interactions via ethoxy and thiadiazole moieties .
- Anti-inflammatory Targets : COX-2 binding is predicted via hydrophobic interactions with the chloromethyl group . Parameters include docking scores (ΔG < −7 kcal/mol) and RMSD validation (<2.0 Å) .
Q. What structure-activity relationships (SAR) govern the bioactivity of ethoxy-substituted thiadiazoles?
Key SAR insights:
- Ethoxy Group : Enhances lipophilicity (logP > 2.5), improving membrane permeability in antimicrobial assays .
- Chloromethyl Substitution : Electron-withdrawing effect increases electrophilicity, enhancing reactivity with cysteine residues in enzyme inhibition .
- Heterocyclic Hybrids : Fusion with triazoles (e.g., 1,2,4-triazole) boosts anticonvulsant activity (ED < 30 mg/kg in rodent models) .
| Derivative | Modification | Bioactivity (IC) | Target |
|---|---|---|---|
| A | Ethoxy → Methoxy | 12 µM (COX-2) | Anti-inflammatory |
| B | Chloromethyl → Bromomethyl | 8 µM (E. coli DHPS) | Antimicrobial |
Q. How does X-ray crystallography resolve electronic effects of substituents on the thiadiazole ring?
Crystallographic data (e.g., CCDC 905356) reveal:
- Planarity : The thiadiazole ring is nearly planar (r.m.s. deviation: 0.011 Å), facilitating π-π stacking with aromatic residues .
- Hydrogen Bonding : N-H···S interactions form inversion dimers, stabilizing crystal packing .
- Dihedral Angles : Ethoxy substituents tilt at 4.9° from the ring plane, optimizing steric compatibility in protein binding .
Q. What strategies mitigate conflicting data in reaction mechanisms involving the thiadiazole ring?
Discrepancies in oxidation pathways (e.g., sulfoxide vs. sulfone formation) are resolved via:
- Isotopic Labeling : O tracing identifies oxygen sources in sulfoxidation .
- DFT Calculations : B3LYP/6-31G* models predict transition states favoring sulfone formation at higher oxidant concentrations (e.g., mCPBA) .
- Kinetic Studies : Rate constants (k) for competing pathways are quantified via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
